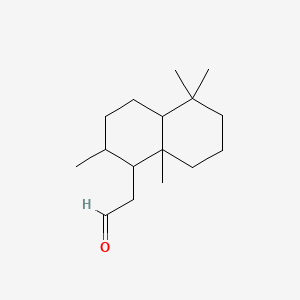
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is a heterocyclic organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . It is known for its unique structure, which includes a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde typically involves the hydrogenation of a precursor compound, such as tetramethylnaphthalene, under high pressure and temperature conditions. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-carboxylic acid.
Reduction: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the hydrophobic naphthalene ring system may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol: Similar structure but with an alcohol functional group instead of an aldehyde.
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
Uniqueness
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is unique due to its specific combination of a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
| 53779-39-8 | |
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C16H28O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11-14H,5-10H2,1-4H3 |
InChI Key |
MJUCEVOCSCWXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CC=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
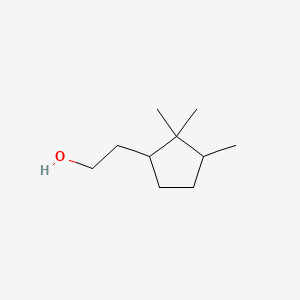
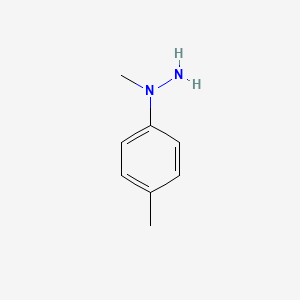
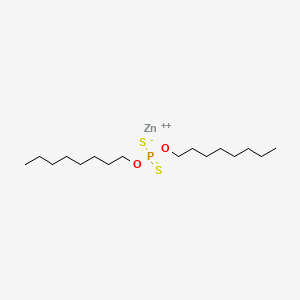



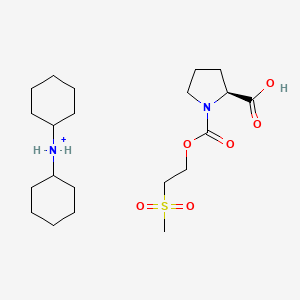
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
